Ortho-Methyl Substitution Significantly Reduces Melting Point Compared to Unsubstituted Phenyl Analog
The presence of an ortho-methyl group on the phenyl ring of 3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole lowers its melting point by approximately 21–24 °C relative to the unsubstituted 3-methyl-5-phenyl-1H-1,2,4-triazole analog [1]. This reduction is attributed to steric hindrance that disrupts intermolecular packing in the solid state, a well-documented phenomenon in ortho-substituted aromatic systems .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 141–143 °C |
| Comparator Or Baseline | 3-methyl-5-phenyl-1H-1,2,4-triazole: 164–165 °C |
| Quantified Difference | Δ = 21–24 °C lower |
| Conditions | Experimental determination, vendor specifications |
Why This Matters
Lower melting point facilitates easier handling, dissolution, and purification during synthesis, reducing energy costs and improving process efficiency for industrial-scale procurement.
- [1] Chembase.cn. 3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole. Product Properties. View Source
